3,4-Diacetoxycinnamamide
Overview
Description
3,4-Diacetoxycinnamamide is a synthetic organic compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . It is a derivative of cinnamic acid, characterized by the presence of two acetoxy groups at the 3 and 4 positions of the phenyl ring and an amide group at the cinnamic acid moiety.
Scientific Research Applications
3,4-Diacetoxycinnamamide has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetoxycinnamamide typically involves the acetylation of 3,4-dihydroxycinnamic acid. The process begins with the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of an organic solvent and a catalyst at a temperature of 60-70°C. This reaction produces 3,4-dihydroxycinnamic acid, which is then acetylated using an acetylation reagent at a temperature of 10-20°C to yield 3,4-diacetoxycinnamic acid. Finally, the amide formation is achieved by reacting 3,4-diacetoxycinnamic acid with an appropriate amine under suitable conditions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The synthesis is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diacetoxycinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 3,4-Diacetoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with cellular receptors to induce specific biological responses . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3,4-Diacetoxycinnamamide can be compared with other cinnamamide derivatives, such as:
- N-benzyl-p-coumaramide
- N-benzylcaffeamide
- N-benzylferulamide
These compounds share a similar cinnamamide backbone but differ in their substituents, which can significantly influence their chemical and biological properties. For instance, N-benzyl-p-coumaramide has shown potential anticancer activity, while N-benzylcaffeamide and N-benzylferulamide have varying degrees of biological activity .
Properties
IUPAC Name |
[2-acetyloxy-4-[(E)-3-amino-3-oxoprop-1-enyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHMOBTGPUYEL-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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